molecular formula C10H8O4 B3124596 cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 31966-72-0

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No. B3124596
CAS RN: 31966-72-0
M. Wt: 192.17 g/mol
InChI Key: HMXOGGUFCBUALL-WAYWQWQTSA-N
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Description

The compound is a type of organic acid, specifically a carboxylic acid, due to the presence of the “-oic acid” suffix. The “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-” part suggests that it has a hydroxyphenyl group (a phenol) and a ketone group (due to the “oxo”) on a butene backbone .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its functional groups. Carboxylic acids, for example, can participate in reactions like esterification and amide formation. The presence of the ketone group also allows for reactions like nucleophilic addition .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Antioxidant Properties

Cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid: (also known as xanthenedione ) and its derivatives exhibit promising antioxidant activity. Antioxidants play a crucial role in controlling degenerative reactions caused by reactive oxygen and nitrogen species. These species are implicated in various ailments, including cancer, heart diseases, and Alzheimer’s disease (AD) .

Enzyme Inhibition

Xanthenedione derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with AD. The alkaloid galantamine is commonly used as an AChE inhibitor in early-stage AD treatment. However, non-alkaloidal AChE inhibitors, including xanthone derivatives, are being explored as potential alternatives .

Reduction Capacity

Xanthenedione derivatives, particularly 5e , exhibit strong reduction capacity. For instance, 5e , which contains a catechol unit, demonstrates higher reduction capacity than butylated hydroxytoluene (BHT) and is comparable to quercetin. Reduction capacity is essential for combating oxidative stress .

DPPH Radical Scavenging

Xanthenedione derivatives also scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. Among them, 5e shows potent DPPH scavenging activity (EC50 = 3.79 ± 0.06 µM), similar to quercetin. This property contributes to their antioxidant function .

Structure and Synthesis

The synthetic methodology for xanthenedione derivatives involves aromatization to xanthones. Starting materials such as (E, E)-3-cinnamoyl-5-hydroxy-2-styrylchromone yield interesting products, including 6,8-dihydroxy-13-(2-hydroxyphenyl)chromeno[4,3-c]xanthen-7(13H)-one .

Safety and Hazards

Safety and hazard information is crucial for handling and storing chemical compounds. This information can be found on Material Safety Data Sheets (MSDS) provided by the manufacturer .

Future Directions

The future directions for a compound depend on its potential applications. For example, if it has medicinal properties, future research might focus on drug development and clinical trials .

properties

IUPAC Name

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOGGUFCBUALL-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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